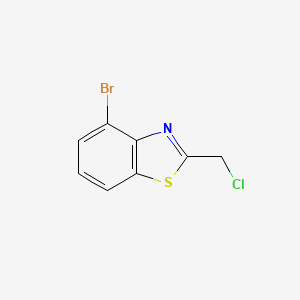

4-bromo-2-(chloromethyl)-1,3-benzothiazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

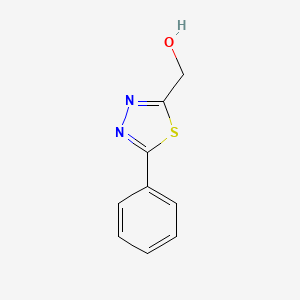

4-Bromo-2-(chloromethyl)-1,3-benzothiazole (BCB) is a heterocyclic compound with a five-membered ring structure containing two nitrogen and three carbon atoms. It is a highly reactive compound due to the presence of a bromine atom and a chloromethyl group. BCB is a versatile and important intermediate for the synthesis of various heterocyclic compounds. It has been used in the synthesis of pharmaceuticals, dyes, and agrochemicals. It also has potential applications in medicinal chemistry and materials science.

科学研究应用

Antioxidant Activity

Thiazole derivatives, such as 4-Bromo-2-(chloromethyl)benzo[d]thiazole, have been found to exhibit antioxidant properties . They can neutralize free radicals and prevent oxidative stress, which is associated with various diseases including cancer, cardiovascular diseases, and neurodegenerative disorders .

Analgesic and Anti-inflammatory Activity

Thiazole compounds have been reported to possess analgesic (pain-relieving) and anti-inflammatory properties . This makes them potential candidates for the development of new drugs for the treatment of conditions like arthritis and other inflammatory diseases .

Antimicrobial and Antifungal Activity

Thiazole derivatives have shown antimicrobial and antifungal activities . They can inhibit the growth of certain bacteria and fungi, making them useful in the development of new antimicrobial and antifungal agents .

Antiviral Activity

Thiazole compounds have demonstrated antiviral properties . They can inhibit the replication of certain viruses, which could make them valuable in the creation of new antiviral drugs .

Diuretic Activity

Thiazole derivatives have been found to have diuretic effects . This means they can increase the amount of urine produced by the body, which can be beneficial in treating conditions like hypertension and certain types of heart disease .

Anticonvulsant and Neuroprotective Activity

Thiazole compounds have shown anticonvulsant and neuroprotective effects . They can help to prevent or reduce the severity of seizures, and they may also protect nerve cells from damage or degeneration .

Antitumor and Cytotoxic Activity

Thiazole derivatives have demonstrated antitumor and cytotoxic activities . They can inhibit the growth of tumor cells and induce cell death, making them potential candidates for the development of new cancer treatments .

Quorum Sensing Inhibitors

Some thiazole compounds have been found to inhibit quorum sensing in bacteria . Quorum sensing is a method of communication between bacteria that can lead to biofilm formation and increased virulence. Inhibiting this process can help to prevent bacterial infections and could lead to the development of new antibacterial treatments .

作用机制

Target of Action

The primary target of 4-Bromo-2-(chloromethyl)benzo[d]thiazole is the LasB quorum sensing system of Gram-negative bacteria . Quorum sensing is a well-known term for describing bacterial cell–cell communication .

Mode of Action

The compound interacts with its target by inhibiting the quorum sensing pathways . This interaction results in the disruption of bacterial cell–cell communication, thereby affecting the bacteria’s ability to respond to external factors such as nutrient availability and defense mechanisms .

Biochemical Pathways

The affected pathway is the quorum sensing pathway . The compound’s action on this pathway disrupts the bacteria’s ability to coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .

Pharmacokinetics

The compound’s molecular weight is reported to be 24954 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The compound’s action results in the inhibition of bacterial growth . Specifically, it has been shown to have promising quorum-sensing inhibitor activities, with IC50 values of 115.2 μg mL −1, 182.2 μg mL −1, and 45.5 μg mL −1, respectively . It also showed moderate anti-biofilm formation of Pseudomonas aeruginosa .

Action Environment

The action of 4-Bromo-2-(chloromethyl)benzo[d]thiazole is influenced by the bacterial environment. The compound’s efficacy and stability may be affected by factors such as nutrient availability and the presence of other bacteria .

属性

IUPAC Name |

4-bromo-2-(chloromethyl)-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClNS/c9-5-2-1-3-6-8(5)11-7(4-10)12-6/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOMCFBDFLOKQFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=C(S2)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-[1-(4-fluorophenyl)-5-propyl-1H-pyrazol-4-yl]carbamate](/img/structure/B6619113.png)

![rac-(3aR,6aR)-octahydrocyclopenta[b]pyrrole hydrochloride, cis](/img/structure/B6619116.png)

![tert-butyl 2-[(3-aminocyclobutyl)(ethyl)amino]acetate](/img/structure/B6619121.png)

![tert-butyl 4-[(6-fluoropyridin-3-yl)oxy]piperidine-1-carboxylate](/img/structure/B6619127.png)

![3-[hydroxy(propoxy)phosphoryl]propanoic acid](/img/structure/B6619131.png)

![potassium 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylate](/img/structure/B6619132.png)

![Ethyl 2-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B6619160.png)

![tert-butyl 3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine-4-carboxylate](/img/structure/B6619166.png)